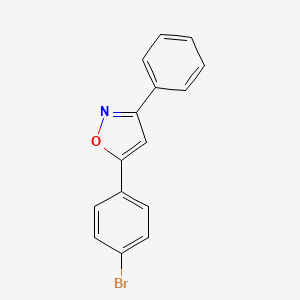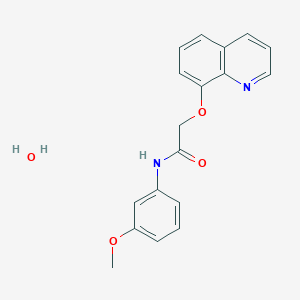![molecular formula C11H9ClN2O4S B12909542 4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-10-9](/img/structure/B12909542.png)
4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro group, a nitrobenzyl group, and a thioether linkage, which may contribute to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of Thioether Linkage: The thioether linkage can be formed by reacting a thiol with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of 4-amino-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one.
Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Possible applications in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrobenzyl and isoxazole groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage may also play a role in binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazole: Similar structure but without the oxazolone ring.
4-Chloro-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with an amino group instead of a nitro group.
5-(((4-Nitrobenzyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
Uniqueness
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
89661-10-9 |
|---|---|
Formule moléculaire |
C11H9ClN2O4S |
Poids moléculaire |
300.72 g/mol |
Nom IUPAC |
4-chloro-5-[(4-nitrophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9ClN2O4S/c12-10-9(18-13-11(10)15)6-19-5-7-1-3-8(4-2-7)14(16)17/h1-4H,5-6H2,(H,13,15) |
Clé InChI |
CZQHVNJCUHFBLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC2=C(C(=O)NO2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


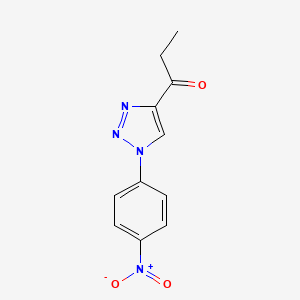
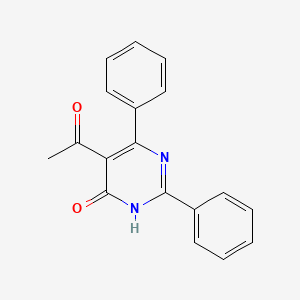
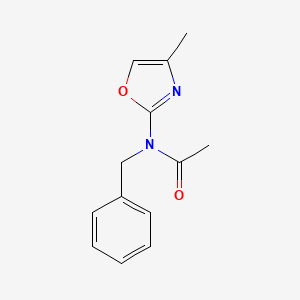
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
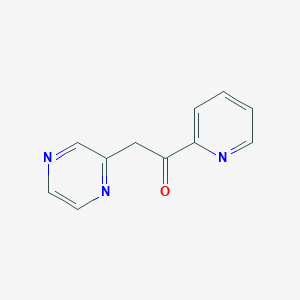
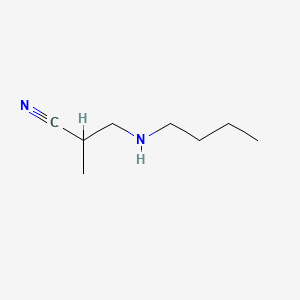
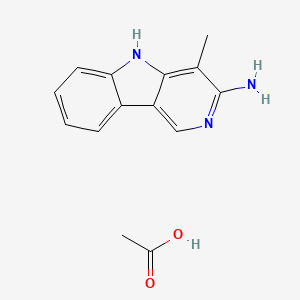
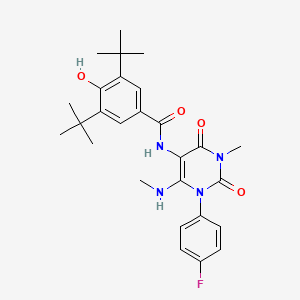
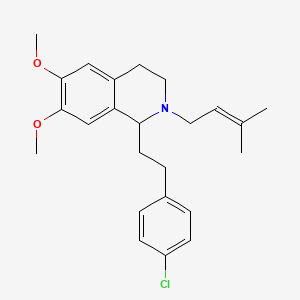
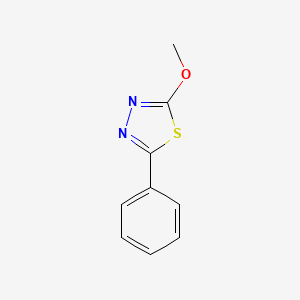
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
